

Application Notes & Protocols:

Spectrophotometric Determination of Iron Using Triisooctylamine Extraction

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Compound of Interest

Compound Name: *Triisooctylamine*

Cat. No.: *B3422417*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed methodology for the selective extraction and subsequent spectrophotometric determination of iron(III). The protocol utilizes **triisooctylamine** (TIOA) as a liquid ion exchanger to quantitatively extract iron(III) from an acidic aqueous solution into an organic phase. This extraction step offers high selectivity for iron, effectively separating it from various interfering ions. Following the extraction, the iron is stripped back into an aqueous solution and quantified colorimetrically as its thiocyanate complex. This method is noted for its simplicity, speed, and accuracy in determining trace amounts of iron.[1]

The underlying principle of the extraction involves the formation of an ion-association complex between the protonated amine (TIOA) and the tetrachloroferrate(III) anion, which is formed in a hydrochloric acid medium. The resulting ion pair is soluble in the organic solvent. The subsequent determination step is based on the well-established reaction between iron(III) and thiocyanate ions, which produces a distinct blood-red complex that can be quantified by measuring its absorbance.[2]

Quantitative Data Summary

The optimal experimental parameters for the extraction and spectrophotometric determination of iron are summarized in the table below.

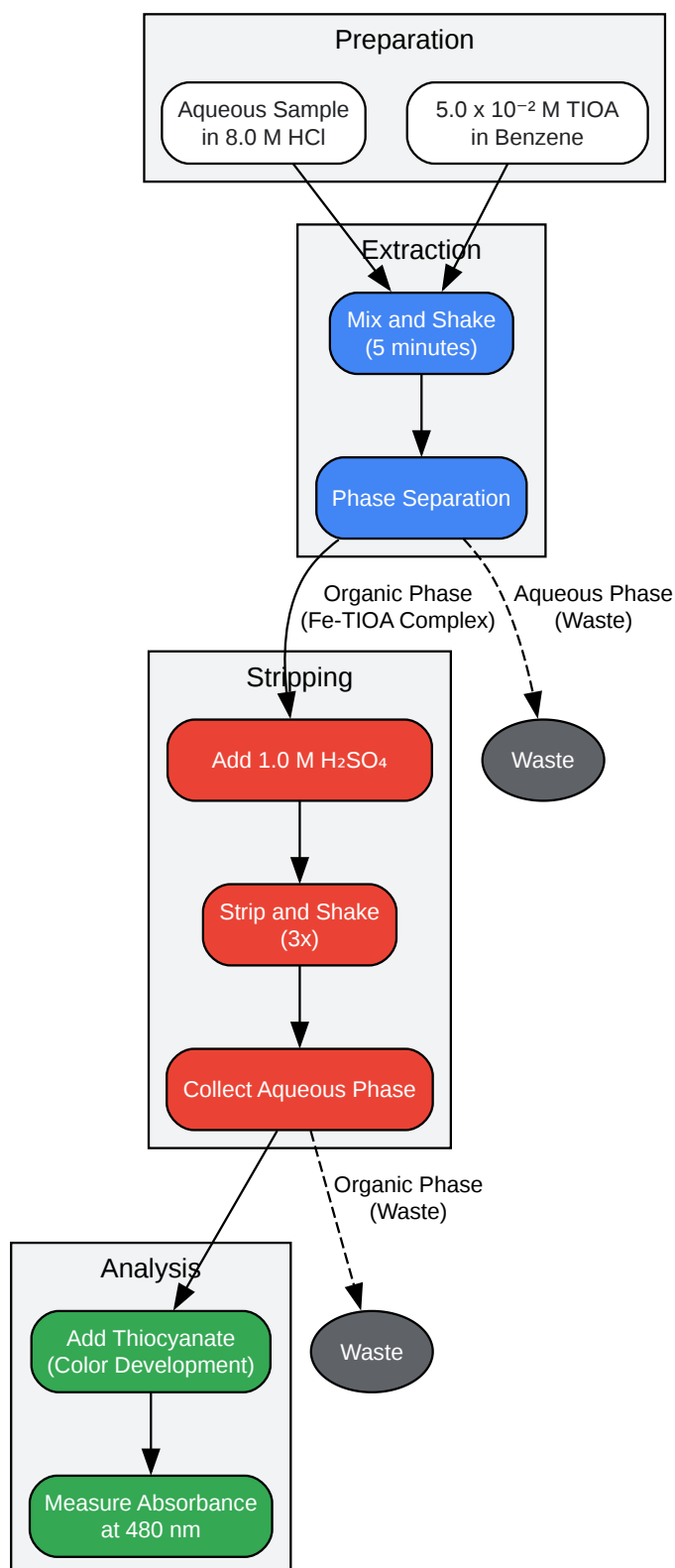
Parameter	Optimal Value/Range	Notes
Extraction Phase		
Extractant	5.0×10^{-2} M Triisooctylamine (TIOA) in Benzene	Benzene is an effective diluent for quantitative extraction.[1]
Aqueous Medium	8.0 M Hydrochloric Acid (HCl)	Maximum extraction of 98.21% is achieved at this acidity.[1]
Phase Ratio (Aqueous:Organic)	1:1	Equal volumes of the aqueous sample and organic extractant are used.[1]
Shaking Time	5 minutes	Sufficient for reaching extraction equilibrium.[1]
Stripping Phase		
Stripping Agent	1.0 M Sulfuric Acid (H_2SO_4)	Found to be an effective agent for back-extraction of iron.[1]
Number of Stripping Stages	3	Three consecutive stripping steps are required for 99.8% recovery of iron from the organic phase.[1]
Spectrophotometric Determination		
Chromogenic Reagent	Ammonium or Potassium Thiocyanate	Forms a colored complex with Fe(III).
Wavelength of Max. Absorbance (λ_{max})	480 nm	This is the characteristic wavelength for the iron(III)-thiocyanate complex.[1][3]

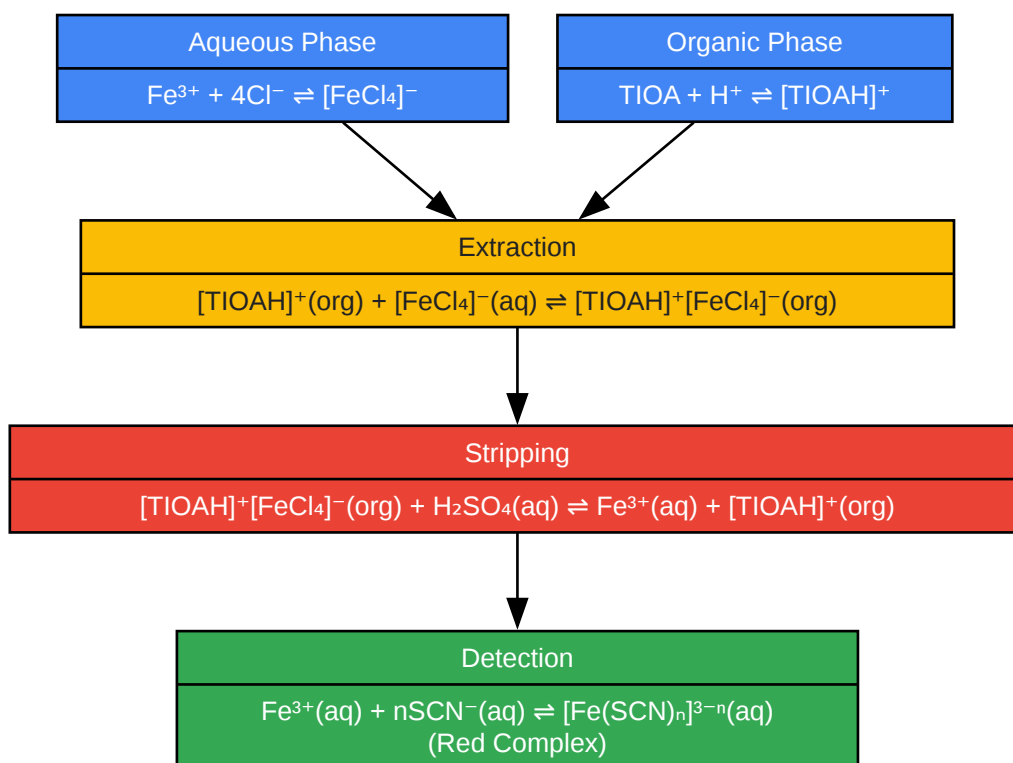
Experimental Protocols

- Standard Iron(III) Stock Solution (e.g., 1000 ppm):
 - Accurately weigh 8.634 g of ammonium ferric sulfate dodecahydrate ($\text{NH}_4\text{Fe}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$).
 - Dissolve the salt in a minimal amount of distilled water containing a few drops of concentrated sulfuric acid to prevent hydrolysis.
 - Quantitatively transfer the solution to a 1-liter volumetric flask and dilute to the mark with distilled water.
- **Triisooctylamine** (TIOA) Extracting Solution (5.0×10^{-2} M in Benzene):
 - Prepare by dissolving the appropriate amount of **triisooctylamine** in benzene. For example, for 100 mL of solution, dissolve approximately 1.77 g of TIOA in benzene and dilute to the mark.
- Hydrochloric Acid (8.0 M):
 - Prepare by diluting concentrated hydrochloric acid with distilled water.
- Sulfuric Acid (1.0 M):
 - Prepare by carefully adding the required volume of concentrated sulfuric acid to distilled water.
- Ammonium Thiocyanate Solution (e.g., 1 M):
 - Dissolve 76.12 g of ammonium thiocyanate (NH_4SCN) in distilled water and dilute to 1 liter.
- Pipette a known volume (e.g., 10 mL) of the acidic sample solution containing iron(III) into a separatory funnel. The sample should be in an 8.0 M HCl matrix.
- Add an equal volume (e.g., 10 mL) of the 5.0×10^{-2} M TIOA in benzene solution to the separatory funnel.

- Stopper the funnel and shake vigorously for 5 minutes to ensure complete extraction of the iron complex into the organic phase.
- Allow the two phases to separate completely.
- Carefully drain the lower aqueous phase and set aside the upper organic phase, which now contains the iron.
- To the separatory funnel containing the iron-laden organic phase, add 10 mL of 1.0 M sulfuric acid.
- Shake the funnel for 5 minutes to strip the iron from the organic phase back into the aqueous phase.
- Allow the phases to separate and drain the lower aqueous phase (the strip solution) into a beaker.
- Repeat the stripping process two more times with fresh 10 mL portions of 1.0 M sulfuric acid, collecting all the aqueous strip solutions in the same beaker. This ensures the quantitative recovery of iron.[\[1\]](#)
- Quantitatively transfer the combined aqueous strip solutions to a volumetric flask of appropriate size (e.g., 50 mL or 100 mL).
- Add a sufficient amount of the ammonium thiocyanate solution to develop the characteristic red color of the iron(III)-thiocyanate complex.
- Dilute the solution to the mark with distilled water and mix thoroughly.
- Allow the color to stabilize for a few minutes.
- Using a spectrophotometer, measure the absorbance of the solution at 480 nm against a reagent blank.[\[1\]](#) The reagent blank is prepared by following the same procedure but using an iron-free sample.
- Determine the concentration of iron in the sample by comparing the absorbance to a calibration curve prepared from standard iron solutions.

Diagrams





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